Discovery and Synthesis of PqsR/LasR-IN-3: A Dual-Targeting Quorum Sensing Inhibitor in Pseudomonas aeruginosa
Discovery and Synthesis of PqsR/LasR-IN-3: A Dual-Targeting Quorum Sensing Inhibitor in Pseudomonas aeruginosa
Executive Summary
The opportunistic pathogen Pseudomonas aeruginosa relies on a highly integrated quorum sensing (QS) network to regulate virulence factor production and biofilm maturation. Traditional anti-virulence strategies have frequently targeted the LasR master regulator; however, clinical isolates rapidly develop lasR mutations, bypassing this blockade via the secondary PqsR pathway. PqsR/LasR-IN-3 (Compound 7a) represents a paradigm shift in anti-virulence drug design. By simultaneously antagonizing both the LasR and PqsR receptors, this synthetic molecule dismantles the pathogen's ability to coordinate virulence, even under antibiotic-induced stress, without exerting selective survival pressure.
Mechanistic Grounding: The Rationale for Dual Inhibition
The P. aeruginosa QS hierarchy is governed by three primary systems: Las, Rhl, and Pqs[1][2].
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The Las System: Activated by the autoinducer 3-oxo-C12-HSL, LasR sits at the apex of the hierarchy, initiating the transcription of downstream QS regulators[2].
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The Pqs System: Activated by the Pseudomonas quinolone signal (PQS), PqsR (MvfR) drives the production of pyocyanin, rhamnolipids, and biofilm structural components[2][3].
The Causality of Dual Targeting: Targeting LasR alone is fundamentally flawed in chronic infections. Under stress conditions—such as sub-MIC antibiotic exposure—the PqsR system can decouple from LasR regulation and autonomously maintain the virulence program[1]. By utilizing a dual inhibitor like PqsR/LasR-IN-3, researchers can sever both the primary activation cascade (LasR) and the stress-response bypass (PqsR), leading to a robust and sustained collapse of the bacterial virulence network[1][4].
Dual inhibition of LasR and PqsR quorum sensing pathways by PqsR/LasR-IN-3.
Structural Logic and Quantitative Profiling
PqsR/LasR-IN-3 (N-(2-oxotetrahydrofuran-3-yl)-4-(phenylsulfonyl)butanamide) was engineered via fragment-based drug design[1][4].
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The Headgroup: The α-amino-γ-butyrolactone ring acts as an isosteric mimic of the native acyl-homoserine lactone (AHL), granting high-affinity anchoring within the LasR ligand-binding domain[4].
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The Tail: The 4-(phenylsulfonyl)butanamide moiety provides the precise steric bulk and hydrophobicity required to simultaneously occupy the larger, highly lipophilic binding pocket of PqsR[1][4].
Crucially, PqsR/LasR-IN-3 exhibits an hERG IC50 of 109.01 µM[5]. In early drug development, an hERG IC50 > 10 µM is the benchmark for cardiac safety. This high value indicates a negligible risk of off-target potassium channel blockade and subsequent QT prolongation, validating its potential for systemic administration.
Quantitative Data Summary
| Property / Assay | Value | Biological Significance |
| Compound Name | PqsR/LasR-IN-3 (Compound 7a) | Dual-acting QS inhibitor[1] |
| CAS Number | 2581109-51-3 | Unique chemical identifier[6] |
| Molecular Formula | C14H17NO5S | Confirms structural composition[6] |
| Molecular Weight | 311.35 g/mol | Optimal for cell membrane penetration[6] |
| LasR Activity (at 10 µM) | ~20.56% remaining | Potent master regulator blockade[1] |
| PqsR Activity (at 10 µM) | ~27.53% remaining | Prevents stress-induced virulence[1] |
| Biofilm Inhibition | 35.15% to 63.93% reduction | Disrupts physical barrier of infection[1] |
| Pyocyanin Reduction | Up to 34.3% reduction | Mitigates host cell oxidative stress[1] |
| hERG IC50 | 109.01 µM | Favorable cardiac safety profile[5] |
Chemical Synthesis Methodology
The synthesis of PqsR/LasR-IN-3 is achieved through a highly efficient, convergent two-step pathway.
Step-by-step synthetic workflow for the preparation of PqsR/LasR-IN-3.
Step-by-Step Protocol
Step 1: Preparation of 4-(phenylsulfonyl)butanoic acid
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Suspend sodium benzenesulfinate (1.2 eq) and ethyl 4-bromobutyrate (1.0 eq) in anhydrous DMF.
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Stir the mixture at 80°C for 12 hours. The nucleophilic attack of the sulfinate yields ethyl 4-(phenylsulfonyl)butanoate.
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Cool to room temperature, dilute with water, and extract with ethyl acetate (EtOAc).
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Subject the organic intermediate to saponification using LiOH (2.0 eq) in a THF/H₂O (1:1) mixture for 4 hours.
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Acidify the aqueous layer with 1N HCl to pH 2-3 to precipitate the 4-(phenylsulfonyl)butanoic acid intermediate. Filter and dry under vacuum.
Step 2: Amide Coupling (Self-Validating Step) Causality Note: The lactone ring of the HSL headgroup is highly sensitive to basic hydrolysis and racemization. We utilize EDC·HCl and HOBt to ensure a mild, neutral-to-slightly-basic coupling environment, suppressing the formation of inactive N-acylurea byproducts.
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Dissolve 4-(phenylsulfonyl)butanoic acid (1.0 eq) in anhydrous DMF.
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Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir for 15 minutes at 0°C to activate the carboxylic acid.
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Add α-amino-γ-butyrolactone hydrobromide (1.1 eq) followed by dropwise addition of DIPEA (3.0 eq).
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Allow the reaction to warm to room temperature and stir for 16 hours.
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Validation: Monitor via LC-MS. The presence of a mass peak at m/z 312 [M+H]⁺ confirms product formation. The absence of m/z 330 indicates the lactone ring remains intact (no hydrolysis).
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Quench with water, extract with EtOAc, wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
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Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography (DCM/MeOH 95:5) to yield pure PqsR/LasR-IN-3.
Biological Validation Protocols
To prove that PqsR/LasR-IN-3 is a true anti-virulence agent and not merely a toxic biocide, the biological evaluation must be designed as a self-validating system[1][7].
Whole-Cell Reporter Gene Assay
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Preparation: Cultivate P. aeruginosa reporter strains (PAO1-lasB-gfp for LasR activity; PAO1-pqsA-gfp for PqsR activity) overnight in Luria-Bertani (LB) broth[7].
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Inoculation: Dilute the overnight culture to an initial OD₆₀₀ of 0.05 in fresh LB medium.
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Treatment: Aliquot 190 µL of the bacterial suspension into a 96-well black, clear-bottom microtiter plate. Add 10 µL of PqsR/LasR-IN-3 (dissolved in DMSO) to achieve final concentrations ranging from 1 to 100 µM. Ensure the final DMSO concentration does not exceed 1% v/v.
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Incubation & Measurement: Incubate the plate at 37°C with continuous shaking. Utilize a multimode microplate reader to simultaneously measure GFP fluorescence (Excitation: 485 nm, Emission: 535 nm) and bacterial density (Absorbance: 600 nm) every hour for 12 hours.
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Data Interpretation (The Self-Validation):
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True QS Inhibition: Fluorescence decreases dose-dependently, while the OD₆₀₀ growth curve remains identical to the vehicle control. PqsR/LasR-IN-3 demonstrates this exact profile, showing no interference with bacterial growth up to 100 µM[1].
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False Positive (Toxicity): Both fluorescence and OD₆₀₀ decrease. This indicates the compound is killing the bacteria rather than disarming them.
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References
- Design and Synthesis of Dual-Acting Quorum Sensing Inhibitors to Suppress the Virulence Program of Pseudomonas aeruginosa.
- Inhibitors of the PqsR Quorum-Sensing Receptor Reveal Differential Roles for PqsE and RhlI in Control of Phenazine Production. nih.gov.
- P. aeruginosa [KCTC 1637] | MedChemExpress (MCE) Life ... medchemexpress.com.
- PqsR/LasR-IN-3 - CymitQuimica. cymitquimica.com.
- Design, synthesis, and evaluation of compounds capable of reducing Pseudomonas aeruginosa virulence. acs.org (European Journal of Medicinal Chemistry).
- Novel Coumarin Derivatives Inhibit the Quorum Sensing System and Iron Homeostasis as Antibacterial Synergists against Pseudomonas aeruginosa. acs.org.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of the PqsR Quorum-Sensing Receptor Reveal Differential Roles for PqsE and RhlI in Control of Phenazine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) | PLOS Pathogens [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
